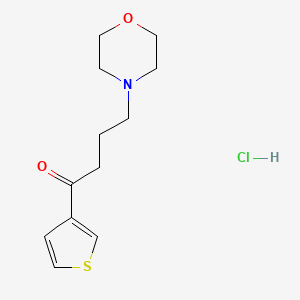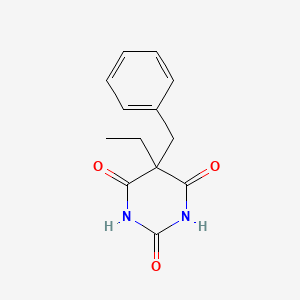
Barbituric acid, 5-benzyl-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-benzyl-5-ethyl-, is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine ring structure. This compound is known for its pharmacological properties, particularly in the field of anticonvulsants and anesthetics .
Preparation Methods
The synthesis of barbituric acid, 5-benzyl-5-ethyl-, typically involves the reaction of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium methylate in methanol solution. The reaction mixture is heated to reflux, followed by acidification with hydrochloric acid to obtain the crude product. The final product is then purified through recrystallization in ethanol aqueous solution . This method is advantageous due to its stable process, mild reaction conditions, and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
Barbituric acid, 5-benzyl-5-ethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the benzyl and ethyl positions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barbituric acid, 5-benzyl-5-ethyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of barbituric acid, 5-benzyl-5-ethyl-, involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to the inhibition of glutamate-induced depolarizations, resulting in its anticonvulsant and anesthetic effects .
Comparison with Similar Compounds
Barbituric acid, 5-benzyl-5-ethyl-, can be compared with other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure, their pharmacological properties and applications differ:
Properties
CAS No. |
36226-64-9 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-benzyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O3/c1-2-13(8-9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
AMSPRCOZAYSJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


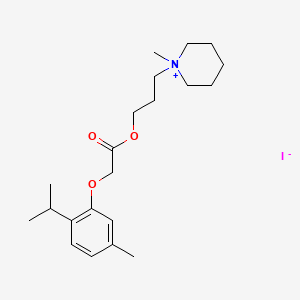
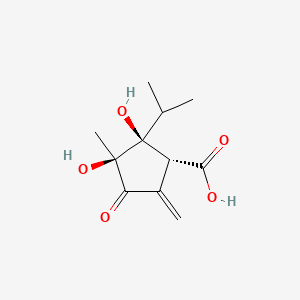
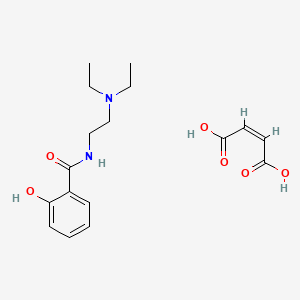




![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
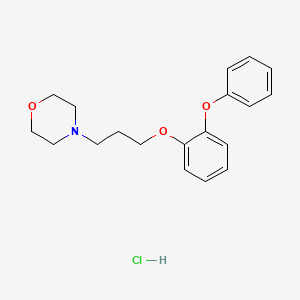
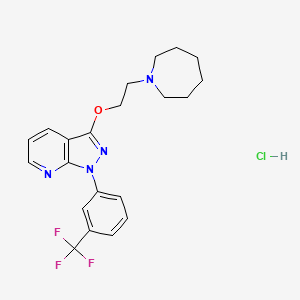
![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
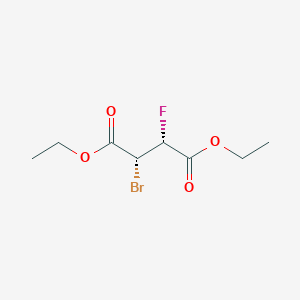
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
